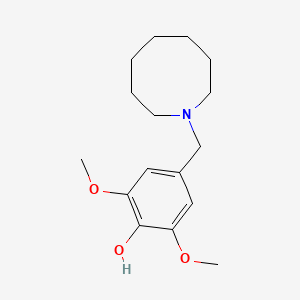![molecular formula C15H19BrN2O3S B5154279 N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5154279.png)
N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as BRP-7 and is a potent inhibitor of the TRPV1 ion channel. This compound has been extensively studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
The mechanism of action of N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide involves the inhibition of the TRPV1 ion channel. This ion channel is involved in pain sensation and inflammation. By inhibiting this ion channel, the compound can reduce pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide have been extensively studied. It has been found to be a potent inhibitor of the TRPV1 ion channel, which is involved in pain sensation and inflammation. This makes it a potential candidate for the treatment of chronic pain, neuropathic pain, and inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments include its potent inhibition of the TRPV1 ion channel, which makes it a potential candidate for the treatment of chronic pain, neuropathic pain, and inflammatory conditions. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research on N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide. These include:
1. Further research to determine the safety and efficacy of this compound in animal models and clinical trials.
2. Development of new derivatives of this compound with improved potency and selectivity.
3. Investigation of the potential therapeutic applications of this compound in other medical conditions, such as cancer and neurodegenerative diseases.
4. Study of the mechanism of action of this compound in more detail to identify potential targets for drug development.
5. Investigation of the potential side effects and toxicity of this compound in more detail to determine its safety for clinical use.
Conclusion:
N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the TRPV1 ion channel and has potential therapeutic applications in various medical conditions. Further research is needed to determine the safety and efficacy of this compound in animal models and clinical trials, and to develop new derivatives with improved potency and selectivity.
Métodos De Síntesis
The synthesis of N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide involves several steps. The first step involves the reaction of piperidine with allyl bromide to form N-allylpiperidine. This is followed by the reaction of N-allylpiperidine with 4-bromobenzenesulfonyl chloride to form N-allyl-1-[(4-bromophenyl)sulfonyl]piperidine. Finally, N-allyl-1-[(4-bromophenyl)sulfonyl]piperidine is reacted with ethyl chloroformate to form the desired compound.
Aplicaciones Científicas De Investigación
N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be a potent inhibitor of the TRPV1 ion channel, which is involved in pain sensation and inflammation. This makes it a potential candidate for the treatment of chronic pain, neuropathic pain, and inflammatory conditions.
Propiedades
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3S/c1-2-9-17-15(19)12-7-10-18(11-8-12)22(20,21)14-5-3-13(16)4-6-14/h2-6,12H,1,7-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVOAZBJMPHJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromophenyl)sulfonyl]-N-(prop-2-en-1-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5154207.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5154213.png)
![N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea]](/img/structure/B5154222.png)
![N-[2-(1,3-benzothiazol-2-ylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5154228.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide](/img/structure/B5154243.png)

![3-{[(2-methoxyphenyl)amino]methyl}-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5154257.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5154275.png)
![2-[(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopentylpropanamide](/img/structure/B5154281.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154283.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5154289.png)
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B5154290.png)
![2-(4-chlorobenzyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5154294.png)
![4-chloro-N-[1-(cyclohexylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B5154296.png)